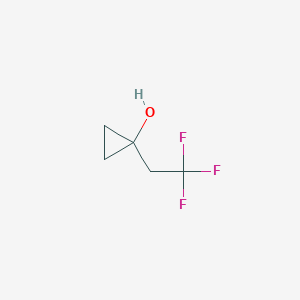

1-(2,2,2-trifluoroethyl)cyclopropan-1-ol

Description

Significance of Fluorine Substitution in Organic Molecules and Synthetic Targets

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. tandfonline.combohrium.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, often without significant steric alteration. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. This can prolong the half-life of drug candidates. bohrium.com

Binding Affinity : Fluorine's electronegativity can lead to favorable interactions with protein targets, potentially enhancing binding affinity and potency. bohrium.comacs.org It can participate in hydrogen bonding as a hydrogen bond acceptor. tandfonline.com

Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Acidity/Basicity : The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state and pharmacokinetic profile. bohrium.comencyclopedia.pub

These modifications are crucial in the design of new pharmaceuticals and advanced materials, making fluorinated compounds highly valuable synthetic targets. acs.org

Fundamental Aspects of Cyclopropane (B1198618) Ring Chemistry and Strain Energy

The cyclopropane ring is the smallest cycloalkane and is characterized by significant ring strain. utexas.edu This strain arises from two primary sources: angle strain and torsional strain. libretexts.org

Angle Strain : The internal C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgwikipedia.org This compression leads to poor overlap of the hybrid orbitals, creating "bent bonds" and weakening the C-C bonds. libretexts.org

Torsional Strain : The planar structure of cyclopropane forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, resulting in torsional strain (also known as Pitzer strain). wikipedia.org

The total ring strain in cyclopropane is estimated to be around 28 kcal/mol. utexas.edu This high level of stored energy makes the cyclopropane ring significantly more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane. utexas.edupharmaguideline.com It can undergo ring-opening reactions with various reagents, a reactivity pattern not typically observed in other alkanes. pharmaguideline.com Despite this strain, the cyclopropane motif is found in numerous natural products and its rigid structure is an attractive feature for designing molecules with specific three-dimensional orientations. marquette.edu

Research Landscape of Fluorinated Cyclopropanols, with Emphasis on 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367)

Fluorinated cyclopropanes are highly sought-after structures in drug discovery, combining the conformational rigidity of the cyclopropane ring with the beneficial properties of fluorine. researchgate.net Research in this area focuses on developing synthetic methods to access these compounds and evaluating their properties. The introduction of fluorine can be achieved through various methods, including the cyclopropanation of fluoroallyl alcohols or the addition of difluorocarbene to olefins. researchgate.netnih.gov

This compound is a specific example within this class. Its structure features a tertiary alcohol on a cyclopropane ring, with a highly electron-withdrawing trifluoroethyl group attached to the same carbon. This combination of a strained ring, a hydroxyl group, and a trifluoromethyl (CF₃) moiety suggests a unique chemical profile. While extensive, dedicated studies on this specific molecule are not widely published, its properties can be inferred from its structural components. The trifluoromethyl group is known to be a strong acidifying element due to its inductive effect. wikipedia.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇F₃O |

| Monoisotopic Mass | 140.0449 g/mol |

| InChIKey | KRVMZDAAXUIYJP-UHFFFAOYSA-N |

| Predicted XlogP | 1.4 |

Data sourced from PubChem. uni.lu

The synthesis of such cyclopropanols can be challenging. General methods for creating related aliphatic sulfonyl fluorides from cyclopropanols have been developed, indicating the utility of cyclopropanols as synthetic intermediates. ssrn.com

Contextualizing this compound within Fluorine-Containing Small Ring Systems

This compound belongs to the broader class of fluorine-containing small ring systems, which also includes fluorinated cyclobutanes. rsc.org These structures are valuable building blocks in organic synthesis because the high ring strain drives reactions that can lead to more complex molecular scaffolds. rsc.org

The introduction of fluorine into these rings can have a stabilizing effect on the ring itself under certain reaction conditions, preventing the ring-opening reactions that are typical for non-fluorinated analogues. rsc.org For example, some fluorination reactions of alkylidenecyclopropanes can proceed without destroying the cyclopropane motif. rsc.org

The trifluoroethyl group in this compound significantly influences its electronic properties. Compared to a non-fluorinated analogue, the presence of the CF₃ group would be expected to increase the acidity of the hydroxyl proton and affect the reactivity of the cyclopropane ring. This interplay between the strain energy of the three-membered ring and the powerful inductive effect of the trifluoroethyl substituent makes this molecule and others in its class intriguing targets for further synthetic and mechanistic investigation.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₇F₃O |

| Cyclohexane | C₆H₁₂ |

| Cyclopropane | C₃H₆ |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O |

| Trifluoroacetic acid | C₂HF₃O₂ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-4(9)1-2-4/h9H,1-3H2 |

InChI Key |

KRVMZDAAXUIYJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC(F)(F)F)O |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 1 2,2,2 Trifluoroethyl Cyclopropan 1 Ol Architectures

Diastereoselective Cyclopropanation and Functionalization

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of fluorinated cyclopropanols, this often involves the reaction of a chiral substrate with a cyclopropanating agent or the use of reaction conditions that favor the formation of one diastereomer over others.

Key strategies for achieving diastereoselectivity in the synthesis of related fluorinated cyclopropane (B1198618) systems include:

Rhodium-Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds catalyzed by rhodium complexes is a powerful method for forming cyclopropane rings. The choice of catalyst and the structure of the reactants can lead to high levels of diastereoselectivity. For instance, the cyclopropanation of α-(trifluoromethyl)styrenes with ethyl cyano(diazo)acetate or aryl(diazo)acetates can yield highly functionalized (trifluoromethyl)cyclopropanes with excellent diastereoselectivity. thieme-connect.com Similarly, reactions involving 1-aryl-2,2,2-trifluorodiazoethanes have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity, often exceeding 94%. acs.orgorganic-chemistry.org

Michael-Initiated Ring Closure (MIRC): This approach involves the reaction of a nucleophile with an α,β-unsaturated electrophile to initiate a ring-closing reaction. The development of MIRC reactions using a Reformatsky enolate derived from ethyl dibromofluoroacetate has been explored. While these reactions proceed effectively, they typically result in modest to good diastereoselectivities. acs.org

Ylide-Based Cyclopropanation: The reaction of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides provides a route to vinylcyclopropanes with high regioselectivity and high trans-diastereoselectivity. organic-chemistry.org This highlights how the choice of ylide can influence the stereochemical outcome.

Boron-Mediated Synthesis: A method for constructing cyclopropyl (B3062369) diboronates from gem-bis(boronates) and thianthrenium salts has been developed. nih.gov Subsequent derivatization of the resulting borates allows for the highly diastereoselective synthesis of polysubstituted cyclopropanes. nih.gov

The functionalization of the pre-formed cyclopropane ring must also proceed with stereocontrol to maintain the integrity of the desired diastereomer.

Table 1: Examples of Diastereoselective Cyclopropanation Reactions

| Catalyst / Reagent | Substrate | Product Type | Diastereoselectivity (de / d.r.) | Yield |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | Trifluoromethyl-substituted cyclopropanes | >94% de | High |

| Sulfonium Ylides | Electron-poor Dienes | Vinylcyclopropanes | High trans-selectivity | Up to 99% |

| Rhodium Catalyst | α-(trifluoromethyl)styrenes | Functionalized (trifluoromethyl)cyclopropanes | Excellent | Good |

Enantioselective Synthesis of Fluorinated Cyclopropanols and Related Motifs

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial as different enantiomers of a compound can have vastly different biological activities. The synthesis of enantioenriched fluorinated cyclopropanols and related structures often employs chiral catalysts or auxiliaries to control the absolute stereochemistry of the product.

Prominent enantioselective methods include:

Chiral Dirhodium Catalysis: This is one of the most successful strategies for the asymmetric cyclopropanation of fluorinated compounds. Catalysts derived from chiral ligands, such as adamantylglycine (e.g., Rh₂(R-PTAD)₄) or triphenylleucine (e.g., Rh₂(S-PTTL)₄), have been used to catalyze the reaction between 1-aryl-2,2,2-trifluorodiazoethanes and various alkenes. acs.orgorganic-chemistry.org These reactions can achieve excellent enantioselectivity, with enantiomeric excess (ee) values often between 88% and over 98%. organic-chemistry.orgnih.gov The choice of catalyst can even allow for the selective synthesis of either enantiomer of the product. acs.org

Biocatalysis with Engineered Enzymes: Engineered heme-containing proteins, particularly myoglobin (B1173299) variants, have emerged as highly effective biocatalysts for asymmetric carbene transfer reactions. nih.gov Myoglobin-catalyzed cyclopropanation of vinylarenes using 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) as a carbene source can produce trans-1-trifluoromethyl-2-arylcyclopropanes with exceptional diastereo- and enantioselectivity (97–99.9% de and ee). nih.govacs.org Furthermore, by using myoglobin variants with complementary stereoselectivity, it is possible to access both enantiomers of the target products. acs.org Engineered dehaloperoxidase enzymes have also been used for the enantioselective synthesis of cyclopropanol (B106826) derivatives from vinyl esters, achieving up to 99.5:0.5 enantiomeric ratios. wpmucdn.comacs.org

Chiral Zinc Carbenoids: Chiral dioxaborolane-mediated zinc carbenoid approaches have been successfully employed to create enantioenriched fluorocyclopropanes with excellent diastereo- and enantioselectivities. acs.orgnih.gov

Chiral Copper Catalysis: A highly enantioselective synthesis of various chiral heterobicyclic molecules has been developed using a chiral copper-catalyzed cyclopropanation-rearrangement approach, achieving enantioselectivities between 91-99% ee. sioc.ac.cn

Table 2: Selected Enantioselective Methods for Fluorinated Cyclopropane Synthesis

| Method / Catalyst | Substrate / Reagent | Product Type | Enantioselectivity (ee) | Diastereoselectivity (de) |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | Trifluoromethyl-substituted cyclopropanes | 88% to >98% | >94% |

| Engineered Myoglobin | Vinylarenes + CF₃CHN₂ | trans-1-Trifluoromethyl-2-arylcyclopropanes | 97% to 99.9% | 97% to 99.9% |

| Chiral Dioxaborolane | Fluoroiodomethylzinc carbenoid / Allylic alcohol | Fluorocyclopropanes | Excellent | Excellent |

| Engineered Dehaloperoxidase | Vinyl esters + Ethyl diazoacetate | Cyclopropanol esters | up to 99% | up to 99% |

Determination of Absolute Stereochemistry in Fluorinated Cyclopropyl Systems

Once a chiral molecule has been synthesized, determining its absolute configuration is a critical final step. Several powerful analytical techniques are employed for this purpose, each with its own advantages and limitations.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule. nih.gov It provides an unambiguous, three-dimensional structure of the molecule as it exists in a single crystal. nih.gov This method has been successfully used to confirm the absolute configuration of various trifluoromethyl-substituted cyclopropane derivatives and other fluorinated metal complexes. organic-chemistry.orgrochester.edumdpi.comresearchgate.net The primary limitation is the requirement to grow a high-quality single crystal of the compound, which can be challenging. nih.gov

NMR Spectroscopy (Mosher's Method): For chiral molecules containing a hydroxyl group, such as 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367), Mosher's method is a widely used NMR-based technique. nih.gov The alcohol is converted into two different diastereomeric esters by reacting it with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov By comparing the ¹H or ¹⁹F NMR spectra of these two diastereomers, the absolute configuration of the original alcohol stereocenter can be deduced based on systematic shifts in the signals of protons near the stereocenter. nih.govusm.edu

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov It provides a unique spectral fingerprint for each enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum generated through quantum-mechanical calculations for a known enantiomer. nih.gov VCD is particularly valuable for studying molecules in their solution state and can provide detailed conformational information, which is crucial for flexible molecules. nih.govrsc.orgru.nl

Table 3: Comparison of Methods for Determining Absolute Stereochemistry

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous and definitive determination of 3D structure. nih.gov | Requires a suitable single crystal, which can be difficult to obtain. nih.gov |

| Mosher's Method (NMR) | Analysis of chemical shift differences in diastereomeric MTPA esters. nih.gov | Does not require crystallization; uses standard NMR equipment. | Requires derivatization and can be complex to interpret for some molecules. |

Reactivity and Transformational Chemistry of 1 2,2,2 Trifluoroethyl Cyclopropan 1 Ol and Analogues

Ring-Opening Reactions of Fluorinated Cyclopropanols

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a key thermodynamic driving force for ring-opening reactions. nih.gov In fluorinated cyclopropanols, the reaction pathways are often initiated by converting the hydroxyl group into a reactive intermediate, facilitating the cleavage of a C-C bond within the ring.

Oxidative ring-opening of cyclopropanols provides a powerful method for generating β-keto radicals, which can be trapped to form a variety of functionalized ketone products. nih.gov This process typically involves a single-electron oxidation of the cyclopropanol (B106826). Various metal-based catalysts have been shown to be effective in promoting these transformations.

For instance, silver(I) and iron(III) salts can catalyze the oxidative ring-opening and subsequent fluorination of cyclopropanols using reagents like Selectfluor to yield β-fluorinated ketones. beilstein-journals.org Similarly, silver(II) fluoride (B91410) (AgF2) can serve as both the oxidant and the fluorine source. beilstein-journals.org The reaction is proposed to proceed through an initial ligand exchange to form a silver-alkoxide complex, which undergoes single-electron oxidation via Ag–O bond homolysis to produce an alkoxy radical. beilstein-journals.org This radical intermediate then undergoes ring cleavage.

Copper-catalyzed methods have also been developed for the ring-opening and trifluoromethylation of tertiary cyclopropanols, resulting in the formation of β-trifluoromethyl ketones. nih.govrsc.org These reactions can be carried out under mild, open-flask conditions using fluorinated sulfinate salts or Togni's reagent. nih.govrsc.org The versatility of these oxidative processes allows for the synthesis of a diverse range of fluorinated ketones from readily available cyclopropanols. nih.gov

| Catalyst/Mediator | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Fe(III) or Ag(I) | Selectfluor | β-Fluorinated Ketone | beilstein-journals.org |

| AgF₂ | AgF₂ (dual role) | β-Fluorinated Ketone | beilstein-journals.org |

| Cu(I) | Togni's Reagent | β-Trifluoromethyl Ketone | nih.govrsc.org |

| Cu(I) | Fluorinated Sulfinate Salts | β-Trifluoromethyl Ketone | nih.gov |

| Mn(III) acetate | - | β-Keto Radical Intermediate | nih.gov |

The central feature of many ring-opening reactions of cyclopropanols is the formation of radical intermediates. nih.gov The process is generally initiated by the homolytic cleavage of the O–H bond or by a single-electron transfer (SET) from the oxygen atom, generating an alkoxy radical. nih.govbeilstein-journals.org

Due to the significant ring strain, this alkoxy radical readily undergoes β-scission, cleaving one of the adjacent C-C bonds of the cyclopropane ring. beilstein-journals.org This ring cleavage is regioselective, typically occurring at the most substituted bond to produce the most stable carbon-centered radical. The resulting intermediate is a resonance-stabilized β-keto alkyl radical. nih.gov

Once formed, this β-keto radical is a versatile intermediate that can be trapped by various radical acceptors or participate in subsequent cyclization reactions. nih.gov For example, these radicals can be trapped by aryl isonitriles or N-aryl acrylamides in tandem radical cyclization processes to synthesize complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step. nih.gov The ketone functionality in the final products serves as a useful handle for further chemical diversification. nih.gov

Electrophilic halogens and related reagents can induce the ring-opening of cyclopropanes to yield 1,3-difunctionalized products. In reactions involving donor-acceptor cyclopropanes, reagents such as N-halosuccinimides (NXS) can be used. nih.govacs.org For instance, the reaction of cyclopropane dicarboxylates with sulfenyl chlorides, which can be prepared from a thiophenol and N-chlorosuccinimide (NCS), leads to 1,3-halochalcogenation products. nih.govacs.org Similarly, sulfenyl bromides, prepared using N-bromosuccinimide (NBS), also participate in these ring-opening reactions. acs.org

The mechanism is believed to involve an SN2-like attack of the halide on the cyclopropane ring. acs.org This stereospecific process results in the cleavage of the C-C bond and the formation of a 1,3-adduct. acs.org Highly fluorinated cyclopropanes have also been shown to react with elemental halogens like bromine and iodine at elevated temperatures, leading to the formation of 1,3-dihalopolyfluoropropanes through regioselective ring cleavage. nih.gov

| Reagent Class | Specific Example(s) | Product Type | Reference |

|---|---|---|---|

| N-Halosuccinimides | NCS, NBS | Used to generate sulfenyl halides for 1,3-halochalcogenation | nih.govacs.org |

| Elemental Halogens | Br₂, I₂ | 1,3-Dihalopropanes | nih.gov |

| Sulfenyl Halides | p-Tolylsulfenyl chloride, Aryl sulfenyl bromides | 1,3-Halochalcogenated products | nih.govacs.org |

Cyclopropanes bearing an electron-accepting group, such as the trifluoroethyl moiety, can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.gov These reactions are often facilitated by the presence of a donor group, such as the hydroxyl group in a cyclopropanol, creating a "donor-acceptor" cyclopropane. The reactivity of these systems is typically enhanced by activation with a Brønsted or Lewis acid. scispace.comresearchgate.net

In a general mechanism, the acid protonates or coordinates to the acceptor group (or the donor hydroxyl group), which increases the polarization of the C-C bonds and activates the ring toward nucleophilic attack. scispace.com The subsequent attack by a nucleophile proceeds via an SN2-like displacement, leading to ring opening. scispace.com A wide variety of nucleophiles are compatible with this transformation, including arenes, indoles, azides, diketones, and alcohols. scispace.comresearchgate.net The use of highly fluorinated alcohols like hexafluoroisopropanol (HFIP) as the solvent can further promote these reactions. scispace.comresearchgate.net

Rearrangement Reactions Involving the Trifluoroethylcyclopropane Moiety

The unique electronic properties and inherent strain of the trifluoroethylcyclopropane system also allow it to participate in rearrangement reactions, which are more accurately described as ring-opening functionalizations that transform the cyclic structure into a linear one.

A notable transformation of fluorinated cyclopropanols is the copper-catalyzed ring-opening trifluoromethylation, which yields β-trifluoromethyl ketones. rsc.orgresearchgate.net This reaction represents a formal rearrangement of the carbon skeleton from a cyclic alcohol to a linear, functionalized ketone. The process is initiated by the interaction of the cyclopropanol with a copper catalyst and a trifluoromethyl source, such as Togni's reagent. nih.govresearchgate.net

The proposed mechanism can follow two potential pathways. One involves the reaction of the trifluoromethylating reagent with the copper(I) catalyst to generate a copper(III) complex. This complex then reacts with the cyclopropanol, leading to reductive elimination that forms the final product. An alternative pathway suggests the copper(III) complex may release a CF₃ radical, which is then intercepted by a radical intermediate derived from the cyclopropanol. researchgate.net Regardless of the precise mechanism, this transformation provides an efficient route to valuable β-trifluoromethyl ketones under mild conditions. rsc.org

Vinylcyclopropane (B126155) to Cyclopentene (B43876) Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a powerful synthetic tool for the construction of five-membered rings. This thermally or transition-metal-catalyzed isomerization proceeds through the cleavage of the cyclopropane ring to form a diradical or a concerted pericyclic transition state, which then cyclizes to the more stable cyclopentene system. While specific studies on the vinylcyclopropane to cyclopentene rearrangement of derivatives of 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367) are not extensively documented, the influence of the trifluoroethyl and hydroxyl groups can be inferred from established principles.

The presence of a hydroxyl group on the cyclopropane ring can facilitate the rearrangement by lowering the activation energy. The oxygen atom can stabilize the transition state through resonance or inductive effects. Conversely, the strongly electron-withdrawing trifluoroethyl group is expected to have a significant impact on the reaction pathway. It may destabilize a developing positive charge on the adjacent carbon during a more polar, stepwise mechanism, potentially retarding the rearrangement or favoring alternative pathways.

In transition-metal-catalyzed variants of this rearrangement, the coordination of the metal to the vinyl group and the cyclopropane ring is a key step. The electronic properties of the substituents on the cyclopropane ring can influence the stability of the metallacyclic intermediates and, consequently, the efficiency and selectivity of the reaction. For instance, the electron-withdrawing nature of the trifluoroethyl group could affect the back-donation from the metal to the organic framework, thereby altering the reaction kinetics and outcome.

A generalized scheme for the vinylcyclopropane-cyclopentene rearrangement is presented below:

Scheme 1: Generalized Vinylcyclopropane-Cyclopentene Rearrangement

| Reactant | Conditions | Product |

| Vinylcyclopropane | Heat or Transition Metal Catalyst | Cyclopentene |

Further research into the vinylcyclopropane-cyclopentene rearrangement of vinyl derivatives of this compound would be valuable to elucidate the precise electronic and steric effects of the trifluoroethyl group on this important transformation.

Functionalization Reactions with Retention of the Cyclopropane Ring

The selective functionalization of the cyclopropane ring in the presence of other reactive sites is a significant challenge in organic synthesis. In the case of this compound, the hydroxyl group can act as a directing group, facilitating functionalization at specific positions on the cyclopropane ring.

One notable example of site-selective functionalization is the β-functionalization of cyclopropanols. The hydroxyl group can direct a metal catalyst to the proximal C-H bonds at the β-position of the cyclopropane ring. This strategy allows for the introduction of various functional groups, such as aryl or alkyl moieties, while preserving the three-membered ring. The electron-withdrawing trifluoroethyl group at the α-position would likely influence the acidity and reactivity of the β-protons, potentially impacting the efficiency of the C-H activation step.

The table below summarizes representative examples of directed C-H functionalization on cyclopropane systems, which can be considered analogous to the potential reactivity of this compound.

Table 1: Examples of Directed C-H Functionalization of Cyclopropanes

| Cyclopropane Substrate | Directing Group | Reagent | Catalyst | Product | Reference |

| Cyclopropanecarboxamide | Amide | Arylboronic acid | Pd(OAc)₂ | β-Aryl cyclopropanecarboxamide | nih.gov |

| 1-Methylcyclopropanecarboxylic acid | Carboxylic acid | Phenylboronic acid pinacol (B44631) ester | Pd(II) | 1-Methyl-2-phenylcyclopropanecarboxylic acid | researchgate.net |

These examples highlight the utility of directing groups in achieving site-selective functionalization of the cyclopropane ring. The development of similar strategies for this compound would provide access to a range of novel and potentially valuable fluorinated building blocks.

Carbonylation reactions of cyclopropanols, particularly those involving ring-opening, represent a versatile method for the synthesis of γ-keto esters and related compounds. Transition metal catalysts, such as palladium complexes, can facilitate the insertion of carbon monoxide into the carbon-carbon bond of the cyclopropane ring.

For this compound, a palladium-catalyzed ring-opening carbonylation would be expected to proceed via oxidative addition of the palladium catalyst to the strained C-C bond of the cyclopropane, followed by CO insertion and reductive elimination. The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents. The electron-withdrawing trifluoroethyl group would likely direct the cleavage of the proximal C-C bond, leading to a specific regioisomer of the resulting γ-keto ester.

A plausible reaction pathway is depicted below:

Scheme 2: Plausible Pathway for Carbonylation of this compound

| Reactant | Reagents | Catalyst | Product |

| This compound | CO, Alcohol | Palladium complex | γ-Keto ester |

The resulting fluorinated γ-keto esters are valuable synthetic intermediates that can be further elaborated into more complex molecules.

The reaction of cyclopropanols with sulfonylating agents can proceed through different pathways, including O-sulfonylation of the hydroxyl group or, more interestingly, ring-opening sulfonylation to afford γ-keto sulfones. The latter transformation can be achieved using either transition-metal catalysis or metal-free conditions.

In the context of this compound, a copper-catalyzed or a transition-metal-free radical ring-opening reaction with a sulfonyl source would lead to the formation of a β-sulfonyl ketone. The reaction likely proceeds through the formation of a homoenolate intermediate or a radical species, followed by the addition of the sulfonyl group. The strong electron-withdrawing effect of the trifluoroethyl group would be expected to influence the stability of any charged or radical intermediates, thereby affecting the reaction's feasibility and outcome.

Below is a table summarizing examples of ring-opening sulfonylation of cyclopropanols.

Table 2: Ring-Opening Sulfonylation of Cyclopropanols

| Cyclopropanol | Sulfonylating Agent | Catalyst/Conditions | Product | Reference |

| 1-Phenylcyclopropanol | Sodium benzenesulfinate | Cu(OAc)₂, TBHP | 3-Phenyl-3-(phenylsulfonyl)propan-1-one | researchgate.net |

| Various aryl cyclopropanols | Aryldiazonium tetrafluoroborates, SO₂ | Cu(I) | γ-Keto aryl sulfones | nih.gov |

| Various cyclopropanols | K₂S₂O₅, NFSI | Metal-free | Aliphatic sulfonyl fluorides | rsc.org |

These examples demonstrate the versatility of cyclopropanols as precursors to γ-keto sulfones, and similar reactivity would be anticipated for this compound, providing access to valuable fluorinated sulfonyl compounds.

Electrophilic and Nucleophilic Reactivity of Fluorinated Cyclopropane Systems

The presence of the highly electronegative trifluoromethyl group significantly modulates the electronic properties of the cyclopropane ring in this compound, influencing its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity: The electron-withdrawing nature of the trifluoroethyl group deactivates the cyclopropane ring towards electrophilic attack. The inductive effect of the fluorine atoms reduces the electron density of the C-C bonds, making them less susceptible to cleavage by electrophiles. However, under forcing conditions or with highly reactive electrophiles, ring-opening may still occur. The regioselectivity of such a reaction would be dictated by the formation of the most stable carbocationic intermediate, which would likely be distal to the electron-withdrawing trifluoroethyl group.

Nucleophilic Reactivity: Conversely, the trifluoroethyl group enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. The carbon atom bearing the trifluoroethyl group (C1) and the adjacent cyclopropyl (B3062369) carbons become more electron-deficient and are thus better electrophilic sites. Nucleophilic ring-opening of such activated cyclopropanes can proceed via an Sₙ2-type mechanism, leading to the formation of 1,3-difunctionalized products. The hydroxyl group can also play a role by being a potential leaving group after protonation or conversion to a better leaving group, further facilitating nucleophilic ring-opening.

The table below provides examples of ring-opening reactions of activated cyclopropanes with nucleophiles.

Table 3: Nucleophilic Ring-Opening of Activated Cyclopropanes

| Cyclopropane Substrate | Nucleophile | Catalyst/Conditions | Product | Reference |

| Donor-Acceptor Cyclopropane | Indole | Brønsted Acid (TfOH) in HFIP | 3-(Indol-3-yl)propanoate derivative | acs.org |

| 1,1-Dicyanocyclopropane | Thiophenolate | DMSO | 3-(Phenylthio)propanedinitrile | nih.gov |

Mechanistic and Theoretical Investigations of 1 2,2,2 Trifluoroethyl Cyclopropan 1 Ol Reactions

Computational Chemistry Applications

Computational methods are widely used to model the behavior of fluorinated cyclopropanes, offering predictions that can guide and interpret experimental work. These techniques are especially valuable in systems where reactive intermediates are difficult to observe directly.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms and selectivity of chemical reactions. It is frequently employed to calculate the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. researchgate.net By determining the activation energies, DFT can predict the feasibility and rate-determining steps of a proposed mechanism. mdpi.com

In the context of fluorinated cyclopropanes, DFT studies have been instrumental in understanding reactivity. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict how molecules will interact. mdpi.com In a study on a related fluorinated cyclopropane (B1198618) system, DFT calculations showed that the LUMO orbitals were predominantly located on a specific carbonyl group, indicating the likely site for nucleophilic attack. nih.gov Such analyses are crucial for rationalizing and predicting the outcomes of reactions involving these strained ring systems.

Table 1: Representative DFT Findings on Fluorinated Cyclopropane Reactions

| Parameter Studied | Typical Finding | Implication for Reactivity |

|---|---|---|

| Transition State Energy | Calculation of activation barriers for different pathways. | Predicts the most favorable reaction mechanism and rate. |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. | Indicates thermodynamic favorability. |

| HOMO-LUMO Gap | The energy difference between frontier molecular orbitals. | A smaller gap often suggests higher reactivity. |

| Orbital Localization | Identification of regions with high LUMO or HOMO density. | Predicts sites of nucleophilic or electrophilic attack. nih.gov |

Ab Initio Calculations of Electronic Structure and Reactivity

Ab initio calculations are a class of computational methods that solve the electronic Schrödinger equation without empirical data. These methods provide a fundamental description of a molecule's electronic structure, which includes its orbital wave functions and energies. unram.ac.id This information is vital for understanding a molecule's intrinsic stability and reactivity. unram.ac.id

Table 2: Electronic Structure Data from Ab Initio Calculations and Its Interpretation

| Calculated Property | Description | Chemical Interpretation |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule's electrons in the ground state. | Used to compare the relative stability of different isomers or conformers. unram.ac.id |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Molecular Orbital Coefficients | The contribution of each atomic orbital to a given molecular orbital. | Reveals the character of the frontier orbitals and likely sites of interaction. unram.ac.id |

Modeling Stereoselectivity in Fluorinated Cyclopropane Formations

Fluorinated cyclopropanes are highly sought-after pharmacophores, making their stereoselective synthesis a critical goal. digitellinc.comwpmucdn.comnih.gov Computational modeling, particularly with DFT, has proven effective in predicting and explaining the stereochemical outcomes of reactions that form these structures.

For instance, DFT calculations have been used to investigate the "trans-fluorine effect" in cyclopropane systems. nih.gov By modeling the conformations of key intermediates, researchers can predict which diastereomer is more likely to form. In one study, DFT calculations predicted the formation of intramolecular hydrogen bonds that locked the conformation of a fluorocyclopropane (B157604) diamide (B1670390) system, which was consistent with experimental NMR data. nih.gov This ability to model subtle non-covalent interactions and conformational preferences is essential for understanding the origins of stereoselectivity and for designing new, highly selective synthetic methods. nih.gov

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For reactions involving cyclopropanols, mechanistic studies often point to the involvement of highly reactive radical intermediates and single electron transfer processes.

Identification of Radical Intermediates

Many reactions involving the ring-opening of cyclopropanols proceed through radical intermediates. beilstein-journals.orgnih.gov A common mechanistic pathway begins with the oxidation of the cyclopropanol (B106826), often catalyzed by a metal species like Ag(I), to generate a cycloalkoxy radical. beilstein-journals.org This radical is typically unstable and undergoes rapid ring-opening via β-scission to form a more stable alkyl radical intermediate. beilstein-journals.orgnih.govresearchgate.net

This alkyl radical can then be trapped by other reagents in the reaction mixture or participate in subsequent cyclization or rearrangement steps. nih.govnih.gov The presence of these radical intermediates is often inferred from the structures of the final products or through specialized experiments designed to trap them. nih.gov The formation of these intermediates is a key feature of the oxidative ring-opening reactions of cyclopropanols. beilstein-journals.orgresearchgate.net

Table 3: Key Radical Intermediates in Cyclopropanol Ring-Opening Reactions

| Intermediate | Formation | Subsequent Fate |

|---|---|---|

| Cycloalkoxy Radical | Oxidation of the cyclopropanol hydroxyl group. beilstein-journals.org | Undergoes rapid β-scission (ring-opening). beilstein-journals.org |

| Alkyl Radical | Ring-opening of the cycloalkoxy radical. nih.gov | Intermolecular trapping or intramolecular cyclization. nih.gov |

| Nitrogen-centered Radical | Generated from a precursor via SET. beilstein-journals.orgnih.gov | Can add to a double bond to initiate a radical cascade. beilstein-journals.org |

Investigation of Single Electron Transfer (SET) Processes

A Single Electron Transfer (SET) is a fundamental process where a single electron moves from a donor molecule to an acceptor molecule, resulting in the formation of radical ions. This process is a crucial initiation step in many radical reactions, including those involving organofluorine compounds.

In the context of cyclopropane chemistry, SET can be the event that triggers a radical cascade. For example, a catalyst or oxidant can accept a single electron from a precursor to generate a radical. beilstein-journals.orgnih.gov Mechanistic studies have proposed that a Rh-nitrene intermediate can undergo an intramolecular SET to create a nitrogen-centered radical, which then initiates a sequence of events leading to the ring-opening of a cyclopropane. beilstein-journals.orgnih.gov DFT studies have also been used to investigate reactions where SET generates a transient iodine radical species that promotes cyclopropanation. rsc.org Understanding the principles of SET, which are often described by Marcus theory, is essential for elucidating the mechanisms of these complex transformations.

Table 4: Characteristics of SET Processes in Chemical Reactions

| Feature | Description | Role in Mechanism |

|---|---|---|

| Initiation | Formation of a donor-acceptor complex followed by electron transfer. | Generates radical ions that start a chain reaction. |

| Driving Force | Dependent on the redox potentials of the donor and acceptor. | Determines the feasibility and rate of the electron transfer. |

| Radical Ion Formation | A single electron transfer creates a radical cation and a radical anion. | These highly reactive species propagate the reaction. |

| Catalysis | Often mediated by transition metals or photoredox catalysts. | Facilitates the electron transfer under milder conditions. |

Characterization of Key Intermediates in Reactions of 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367)

While direct experimental characterization of intermediates in the reactions of this compound is not extensively documented in the literature, mechanistic insights can be inferred from studies on related cyclopropanol systems. The reactivity of cyclopropanols is largely driven by the release of ring strain, leading to various reactive intermediates depending on the reaction conditions. rsc.orgresearchgate.net

Under oxidative conditions, particularly with transition metal oxidants like Mn(III) or Cu(II), 1-substituted cyclopropanols are known to undergo single-electron transfer (SET) to form an alkoxy radical. This intermediate rapidly undergoes β-scission of one of the cyclopropyl (B3062369) C-C bonds to generate a more stable β-keto alkyl radical. nih.gov For this compound, this process would yield a primary alkyl radical stabilized by the adjacent ketone functionality. This β-keto radical is a key intermediate that can be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

In the absence of strong oxidants, particularly in reactions involving acids or bases, the ring-opening of cyclopropanols can proceed through homoenolate intermediates. organic-chemistry.org The high trans-selectivity observed in the synthesis of some 2-substituted cyclopropanols is attributed to the equilibration of cyclopropoxide intermediates via a transient homoenolate. organic-chemistry.orgnih.gov It is plausible that reactions of this compound under appropriate basic conditions could involve the formation of a zinc homoenolate or a related species, which can then react with electrophiles.

In transition-metal-catalyzed reactions, particularly those involving palladium, the mechanism may not involve free radical or ionic intermediates. Instead, the reaction can proceed through organometallic species. For instance, in tandem Heck-ring-opening reactions of cyclopropyl diols, the mechanism involves the formation of an alkyl palladium intermediate, which then directs the regioselective cleavage of the cyclopropane ring. researchgate.net While not directly involving carbenes or metal-allenylidene species, these organometallic intermediates are crucial for the observed reactivity and selectivity.

The table below summarizes the likely intermediates in reactions of this compound based on analogous systems.

| Reaction Type | Proposed Key Intermediate | Method of Generation | Subsequent Reactivity |

| Oxidative Ring-Opening | β-Keto Alkyl Radical | Single-electron oxidation followed by β-scission | Trapping by radical acceptors, dimerization |

| Base-Mediated Reactions | Homoenolate | Deprotonation and reversible ring-opening | Reaction with electrophiles |

| Transition-Metal Catalyzed Ring-Opening | Organometallic Species (e.g., Alkyl Palladium) | Oxidative addition or carbometalation | Reductive elimination, β-hydride elimination |

Transition State Analysis and Reaction Coordinate Determination

Detailed transition state analysis and reaction coordinate determination for this compound are not specifically available in the reviewed literature. However, computational studies on the ring-opening of other substituted cyclopropanes provide a framework for understanding these aspects of its reactivity.

The ring-opening of cyclopropanes is a thermodynamically favorable process due to the release of significant ring strain (approximately 28 kcal/mol). rsc.org The transition state for this process will be influenced by the substituents on the cyclopropane ring. For this compound, the highly electron-withdrawing trifluoroethyl group is expected to play a significant role in stabilizing the transition state for ring-opening, particularly in reactions that develop negative charge on the carbon skeleton.

Computational studies, such as those using the CBS-QB3 method for cycloalkane ring-opening, have shown that a significant portion of the ring strain energy is removed in the transition state. arxiv.org For the ring-opening of cyclopropyldiol derivatives in tandem Heck reactions, density functional theory (DFT) calculations have been used to compare the energy differences between different transition state structures, explaining the observed regioselectivity of the C-C bond cleavage. researchgate.net The calculations indicated that the activation free energies are accessible at room temperature. acs.org

In a hypothetical acid-catalyzed ring-opening of this compound, protonation of the hydroxyl group would be followed by C-C bond cleavage. The transition state would involve significant stretching of one of the internal cyclopropane bonds and the C-O bond, leading to a carbocationic intermediate. The trifluoroethyl group would destabilize an adjacent positive charge, suggesting that cleavage of the C1-C2 or C1-C3 bond would be favored over cleavage leading to a carbocation at C1.

For a base-catalyzed or metal-mediated process leading to a homoenolate, the transition state would involve the coordination of the metal to the oxygen atom and simultaneous cleavage of a C-C bond. The geometry of this transition state would be crucial in determining the stereochemical outcome of subsequent reactions. rsc.org

Stereoelectronic Effects of Trifluoroethyl and Cyclopropyl Groups on Reactivity and Stability

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are critical to understanding the reactivity and stability of this compound. researchgate.netwikipedia.org Both the trifluoroethyl and cyclopropyl groups possess distinct electronic characteristics that modulate the behavior of the molecule.

The 2,2,2-trifluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) has several consequences:

Increased Acidity of the Hydroxyl Proton: The trifluoroethyl group withdraws electron density from the C-O bond, which in turn polarizes the O-H bond, making the hydroxyl proton more acidic compared to a non-fluorinated analog like 1-ethylcyclopropan-1-ol.

Stabilization of Negative Charge: In reactions that generate an anionic intermediate, such as the formation of a cyclopropoxide, the trifluoroethyl group can stabilize the negative charge on the oxygen atom.

Influence on Reaction Pathways: The inductive effect can direct the regioselectivity of certain reactions. For instance, in gold-catalyzed additions to alkynes, a trifluoroethyl group has been shown to exert a strong directing effect. rsc.org

Destabilization of Adjacent Cations: Conversely, the trifluoroethyl group would strongly destabilize any carbocation that might form at the C1 position, making reaction mechanisms that involve such an intermediate (e.g., SN1-type reactions) highly unfavorable.

The cyclopropyl group has unique electronic properties stemming from its strained three-membered ring. The C-C bonds have a high degree of p-character, often described by the Walsh orbital model. This allows the cyclopropyl ring to interact with adjacent functional groups in a manner similar to a double bond.

Conjugative Ability: The cyclopropyl ring can engage in σ-π conjugation with adjacent p-orbitals or π-systems. This can stabilize transition states and intermediates.

Strain Release as a Driving Force: The inherent ring strain of the cyclopropane ring is a major thermodynamic driving force for ring-opening reactions. rsc.org This makes the C-C bonds of the ring susceptible to cleavage under various conditions (acidic, basic, oxidative, or in the presence of transition metals). nih.govnih.govacs.org

The combination of these two groups in this compound leads to a molecule that is primed for ring-opening reactions. The electron-withdrawing trifluoroethyl group polarizes the C1-C(OH) bond and can facilitate the initial steps of certain reactions (e.g., deprotonation). The inherent strain of the cyclopropyl ring provides the thermodynamic impetus for cleavage of the three-membered ring. The interplay of these effects will dictate the specific conditions required for reaction and the nature of the resulting products. For example, the electron-withdrawing nature of the trifluoroethyl group is expected to make the cyclopropane ring more susceptible to nucleophilic attack in a ring-opening fashion, by analogy to donor-acceptor cyclopropanes. researchgate.net

Kinetic and Thermodynamic Parameters of Reactions

Kinetics: The kinetics of cyclopropane ring-opening are highly dependent on the substituents and the reaction conditions. For the thermal, unimolecular ring-opening of simple cycloalkanes, high activation energies are required. arxiv.org However, the presence of functional groups that can stabilize intermediates or transition states can dramatically lower the activation barrier.

In the case of this compound, the hydroxyl group and the electron-withdrawing trifluoroethyl group are expected to facilitate ring-opening.

In acid-catalyzed cleavage of phenylcyclopropanone acetals, the enthalpy of activation (ΔH‡) was found to be in the range of 17.6 to 25.0 kcal/mol, with the mechanism involving rate-determining protonation of the cyclopropane ring. marquette.edu

For photoinduced ring-opening cross-coupling of aryl-substituted cyclopropanols with electrophilic alkenes, the reaction rate is influenced by the electronic nature of the substituents. Electron-donating groups on the aryl ring generally accelerate the reaction, consistent with the formation of an electron donor-acceptor complex. chemrxiv.org The electron-withdrawing trifluoroethyl group in the target molecule would likely disfavor such a mechanism if it were to proceed through a similar electron-donating pathway.

The table below provides a qualitative prediction of the kinetic and thermodynamic parameters for the ring-opening of this compound compared to a non-fluorinated analog, 1-ethylcyclopropan-1-ol.

| Parameter | 1-Ethylcyclopropan-1-ol (Reference) | This compound (Predicted) | Rationale |

| ΔGreaction (Ring-Opening) | Highly Negative | More Negative | The trifluoroethyl group stabilizes the resulting keto-product through its inductive effect. |

| Ea (Acid-Catalyzed Ring-Opening) | High | Lower | The trifluoroethyl group may polarize the C-C bonds, potentially lowering the barrier to cleavage, although it would destabilize a C1 carbocation. |

| Ea (Base-Mediated Ring-Opening) | High | Lower | The increased acidity of the OH group facilitates the formation of the cyclopropoxide, which is the precursor to the ring-opened homoenolate. |

| Rate (Oxidative Ring-Opening) | Moderate | Potentially Faster | The electron-withdrawing group could make the molecule more susceptible to single-electron oxidation. |

These predictions are based on established chemical principles and data from analogous systems. Experimental validation would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Applications of 1 2,2,2 Trifluoroethyl Cyclopropan 1 Ol in Advanced Organic Synthesis

Utilization as Versatile Three-Carbon (C3) Building Blocks in Complex Molecule Construction

The cyclopropane (B1198618) ring, while highly strained, is a recurring motif in a wide array of natural products and bioactive compounds. marquette.edu The structure of 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367) makes it an ideal three-carbon (C3) synthon for introducing both a cyclopropyl (B3062369) unit and a trifluoroethyl group into a target molecule. The rigidity of the three-membered ring provides a level of conformational constraint that is highly sought after in the design of molecules with specific spatial orientations of functional groups. marquette.edu

Synthetic strategies often exploit the inherent ring strain of the cyclopropanol (B106826) moiety. Under various catalytic conditions, the ring can be opened to generate a linear three-carbon chain, which can then be incorporated into larger molecular frameworks. This ring-opening can be controlled to be highly regioselective, a feature attributed to the electronic influence of the trifluoroethyl substituent. This controlled cleavage allows chemists to access complex structures that would be challenging to assemble through more traditional linear synthetic routes. The versatility of this C3 building block is evident in its application in the synthesis of terpenes, pheromones, and unusual amino acids, where the precise stereochemical control afforded by the cyclopropane precursor is paramount. marquette.edu

Precursor for the Synthesis of Diverse Fluorinated Ketones

One of the most powerful applications of this compound is its role as a stable precursor to β-trifluoromethyl ketones. These ketones are valuable intermediates in their own right and are present in numerous biologically active compounds. The transformation from the cyclopropanol to the ketone proceeds via a regioselective ring-opening reaction.

This process can be initiated under various conditions, including acid- or metal-catalysis. The reaction mechanism typically involves the formation of a homoenolate equivalent, which then rearranges to the more stable ketone. The presence of the trifluoroethyl group directs the cleavage of the C1-C2 bond of the cyclopropane ring, leading specifically to β-substituted ketones. Research has demonstrated that this ring-opening can be achieved with high efficiency, providing a reliable method for accessing these important fluorinated scaffolds. sapub.org

| Precursor | Reagents/Conditions | Product | Yield (%) |

| Substituted Cyclopropanol | CuCl (cat.), Togni Reagent, MeOH, rt | β-Trifluoromethyl Ketone | 65-73 |

| Cyclopropanone (B1606653) Hemiaminal | Ag-catalysis, Pyrazole, Selectfluor® | β-Fluorinated N-acylpyrazole | Not specified |

| Cyclic Ketone | NaOMe, Methyl trifluoroacetate, Et2O | 2-Trifluoroacetyl-1,3-diketone | 40 |

This table presents generalized yields for the synthesis of fluorinated ketones from related cyclopropane precursors, illustrating the common reaction pathways.

Intermediate in the Formation of Other Fluorinated Scaffolds (e.g., Fluorinated Sulfones, Amides, and Alcohols)

Beyond the synthesis of ketones, the reactivity of this compound can be harnessed to produce a variety of other valuable fluorinated compounds. The ring-opened intermediates generated from the cyclopropanol can be trapped with different nucleophiles to yield a diverse array of products.

Fluorinated Amides: By modifying the reaction pathway, for instance by using a cyclopropanone equivalent and employing a transient leaving group, the intermediate can react with amines to form challenging β-fluoroamides. nih.govmdpi.com This method provides a novel and expedient route to these medicinally relevant compounds. nih.gov

Fluorinated Alcohols: The synthetic sequence can be adapted to produce γ-fluoroalcohols through the addition of a hydride as the terminal nucleophile. nih.gov

Fluorinated Sulfones: While direct synthesis from this compound is less commonly documented, the strategic introduction of sulfur-containing moieties during the synthetic process is an active area of research. The development of novel fluorinated sulfones is of significant interest for applications in materials science, particularly as electrolyte solvents for high-voltage lithium-ion batteries. mdpi.comrsc.orgmdpi.com

These divergent synthetic pathways highlight the utility of the cyclopropanol as a central hub for accessing a wide range of fluorinated building blocks. nih.govnih.gov

Role in the Preparation of Advanced Organic Materials and Analogues

The unique physicochemical properties imparted by fluorine atoms—such as increased thermal stability, altered electronic character, and modified lipophilicity—make fluorinated compounds highly desirable for the development of advanced organic materials. Fluorinated cyclopropanes, derived from precursors like this compound, are being explored for applications in liquid crystals, polymers, and other functional materials. researchgate.netrsc.org

The introduction of the rigid and polar trifluoroethylcyclopropyl group can influence the bulk properties of a material, such as its dielectric anisotropy and mesophase behavior in liquid crystals. The conformational rigidity of the cyclopropane ring helps to create well-defined molecular shapes, which is crucial for achieving the desired self-assembly and performance characteristics in these materials.

Contribution to Pharmacophore Design and Scaffold Rigidity in Synthetic Targets

In medicinal chemistry, the concept of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a guiding principle for drug design. nih.gov The rigid cyclopropane scaffold is an excellent tool for locking flexible molecules into a specific, biologically active conformation. nih.gov By replacing a flexible alkyl chain with a cyclopropane ring, chemists can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency and selectivity.

The this compound moiety offers a dual advantage in this context. It provides the rigidifying cyclopropyl core while simultaneously introducing a trifluoroethyl group. This group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, and can modulate the molecule's pharmacokinetic properties, including metabolic stability and membrane permeability. organic-chemistry.org The facially polar nature of some fluorinated cyclopropanes makes them attractive motifs for exploration in pharmaceutical research. rsc.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for environmentally benign and efficient processes. Future research on 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol (B6265367) will likely focus on developing synthetic routes with high atom economy, minimizing waste and the use of hazardous reagents.

Current methods for the synthesis of related fluorinated cyclopropanes often rely on multi-step sequences that may generate significant waste. Future approaches could explore:

Catalytic Cyclopropanation: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, for the direct cyclopropanation of precursors to this compound would represent a significant advancement.

One-Pot Reactions: Designing tandem or one-pot reaction sequences where multiple transformations occur in a single reaction vessel can significantly reduce solvent usage, energy consumption, and purification steps.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Engineered enzymes could be developed to catalyze the key bond-forming steps in the synthesis of this compound and its derivatives. wpmucdn.comnih.gov

| Synthetic Strategy | Key Advantages |

| Catalytic Cyclopropanation | Reduced stoichiometric waste, potential for high turnover numbers. |

| One-Pot Reactions | Increased efficiency, reduced solvent and energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. wpmucdn.comnih.gov |

Discovery of Novel Reactivity Modes and Mechanistic Pathways

The strained cyclopropane (B1198618) ring in this compound is susceptible to ring-opening reactions, providing a pathway to a variety of functionalized products. The presence of the trifluoroethyl group is expected to significantly influence the regioselectivity and reactivity of these transformations. Future research will likely focus on uncovering novel reactivity modes and elucidating the underlying mechanistic pathways.

Key areas of exploration include:

Ring-Opening Reactions: Investigating the ring-opening of this compound with a diverse range of nucleophiles and electrophiles to access novel scaffolds. Mechanistic studies will be crucial to understand the factors controlling the regioselectivity of ring cleavage. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations: The activation of C-C bonds in cyclopropanes by transition metals is a powerful tool for constructing complex molecules. Exploring the reactions of this compound with various transition metal catalysts could lead to the discovery of novel transformations and synthetic methodologies.

Photochemical and Electrochemical Reactions: Light and electricity can be used as traceless reagents to drive chemical reactions under mild conditions. Investigating the photochemical and electrochemical behavior of this compound could unveil new reactivity patterns and synthetic opportunities.

Advancements in Asymmetric Catalysis for Enantiopure Derivatives

Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. The development of asymmetric catalytic methods to synthesize enantiomerically pure derivatives of this compound is a critical area for future research.

Promising avenues for investigation include:

Enantioselective Cyclopropanation: The use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation is a well-established strategy. Developing highly efficient and selective chiral catalysts for the synthesis of enantiopure this compound is a key objective. acs.orgorganic-chemistry.orgrsc.org

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of this compound with a chiral reagent or catalyst can provide access to both enantiomers in high purity.

Desymmetrization: If a prochiral precursor to this compound can be synthesized, a chiral catalyst could be used to selectively transform one of two enantiotopic groups, leading to an enantiomerically enriched product.

| Asymmetric Strategy | Description |

| Enantioselective Cyclopropanation | Use of a chiral catalyst to induce stereoselectivity during the formation of the cyclopropane ring. acs.orgorganic-chemistry.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of enantiomers. |

| Desymmetrization | Stereoselective transformation of a prochiral substrate to generate a chiral product. |

Integration with Flow Chemistry and High-Throughput Experimentation

Flow chemistry and high-throughput experimentation (HTE) are powerful tools for accelerating reaction discovery, optimization, and scale-up. The integration of these technologies into the research and development of this compound offers significant advantages.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved safety, better heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. unimi.itacs.org This is particularly relevant for fluorination reactions, which can be highly exothermic. unimi.it The development of flow processes for the synthesis of this compound could enable safer and more efficient production.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. This can significantly accelerate the discovery of optimal conditions for the synthesis and transformation of this compound.

Synergistic Approaches Combining Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. Computational modeling can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new catalysts and synthetic routes.

For this compound, synergistic approaches could involve:

Mechanistic Studies: Using computational methods to model reaction pathways and transition states can provide a deeper understanding of the factors that control reactivity and selectivity.

Catalyst Design: Computational screening of virtual libraries of catalysts can help to identify promising candidates for experimental investigation, accelerating the development of new and improved catalytic systems.

Property Prediction: Computational tools can be used to predict the physical, chemical, and biological properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics. researchgate.net

Exploration of New Catalytic Systems for Challenging Transformations

The unique electronic nature of this compound may require the development of novel catalytic systems to achieve challenging transformations. Future research will likely explore a broad range of catalysts to unlock the full synthetic potential of this molecule.

Areas of focus may include:

Frustrated Lewis Pairs: These combinations of sterically hindered Lewis acids and bases can activate a wide range of small molecules and could potentially be used to promote novel reactions of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. This approach could be used to initiate novel radical-based transformations of this compound.

Dual Catalysis: The use of two different catalysts that work in concert to promote a single transformation can enable reactions that are not possible with a single catalyst. Exploring dual catalytic systems for the functionalization of this compound could lead to the discovery of new and efficient synthetic methods.

Q & A

Q. What are the established synthetic routes for 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol, and how do reaction parameters affect yield?

- Methodological Answer : The compound is synthesized via alkylation of cyclopropanol derivatives using trifluoroethylating agents. For example, in a multi-step procedure (see below), 2,2,2-trifluoroethyl trifluoromethanesulfonate reacts with a cyclopropanol precursor in the presence of K₂CO₃ as a base and MeCN as a solvent at 25°C, achieving moderate yields (26–72%) . Key parameters include:

- Base selection : K₂CO₃ is preferred over stronger bases to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., MeCN, THF) enhance nucleophilicity.

- Temperature : Reactions typically proceed at 20–25°C to balance reactivity and selectivity.

- Purification : Silica gel chromatography with gradients (e.g., PE:EtOAc) isolates the product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry and purity. For example, the trifluoroethyl group exhibits distinct splitting patterns (e.g., δ = 4.97 ppm, q, J = 8.4 Hz for CF₃CH₂) .

- LCMS : Monitors reaction progress and identifies intermediates (e.g., [M+H]⁺ peaks).

- X-ray crystallography : Resolves stereoelectronic effects of the cyclopropane and trifluoroethyl groups, though limited by crystallinity challenges .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group:

- Enhances lipophilicity : LogP increases by ~1.0 unit compared to non-fluorinated analogs, improving membrane permeability .

- Modulates acidity : The hydroxyl pKa shifts due to electron-withdrawing effects, influencing hydrogen-bonding interactions .

- Conformational rigidity : Steric and stereoelectronic effects restrict rotational freedom, favoring specific binding poses in biological systems .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in cyclopropanation reactions to induce asymmetry .

- Kinetic resolution : Enzymatic or organocatalytic methods (e.g., lipases or thiourea catalysts) separate enantiomers .

- Asymmetric alkylation : Chiral ligands (e.g., Josiphos) with palladium catalysts achieve >90% ee in trifluoroethylation .

Q. How do stereoelectronic effects of the cyclopropane ring impact reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) and sp³ hybridization:

- Facilitate ring-opening : Under Pd catalysis (e.g., Stille coupling), the ring opens to form allylic intermediates, enabling C–C bond formation .

- Modulate regioselectivity : Electron-deficient trifluoroethyl groups direct nucleophilic attacks to the less substituted position (e.g., 72% yield in tributylstannane couplings) .

Q. What in vivo applications are feasible for this compound derivatives?

- Methodological Answer :

- PET/MRI probes : Radiolabeled analogs (e.g., ¹⁸F-trifluoroethyl derivatives) track tumor hypoxia, leveraging CF₃’s metabolic stability and imaging contrast .

- Drug candidates : The compound’s scaffold is a precursor for kinase inhibitors (e.g., triazole-pyrazine hybrids) targeting cancer and inflammation .

Data Contradictions and Resolution

Q. Why do alkylation yields vary significantly between trifluoroethyl tosylate and iodide reagents?

- Analysis :

- Tosylate superiority : 2,2,2-Trifluoroethyl tosylate achieves 60% ¹⁸F incorporation in O-trifluoroethylation due to its superior leaving group (tosyl vs. iodide), minimizing side products like difluoro analogs .

- Iodide limitations : CF₃CH₂I undergoes β-elimination or halogen exchange, reducing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.